![molecular formula C12H13N3 B1366373 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine CAS No. 318237-73-9](/img/structure/B1366373.png)

2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine

説明

“2-Methyl-1,4,5,6-tetrahydroimidazo4,5-dbenzazepine” is a chemical compound . It is frequently encountered as a scaffold in medicinal chemistry . This heterocyclic unit is present in an extensively studied class of potent and orally active non-peptide arginine-vasopressin antagonists for both V1A and V2 receptors .

Synthesis Analysis

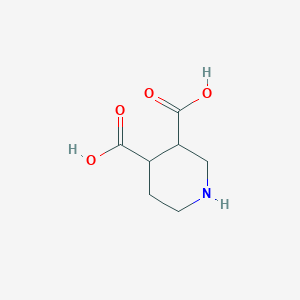

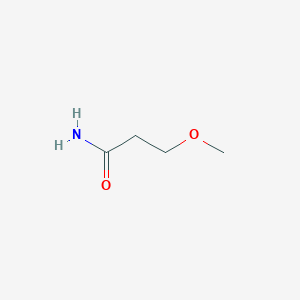

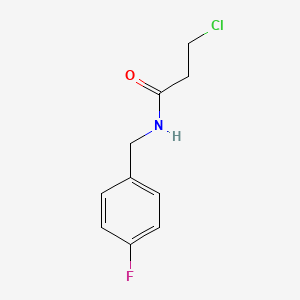

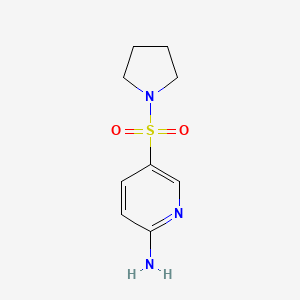

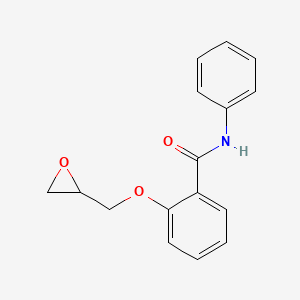

A process for the multikilogram synthesis of the dual vasopressin-receptor antagonist, conivaptan hydrochloride, has been developed . This method relies on the introduction of operationally simple chemistry during the final stages of the process when two key intermediates, isolated by crystallization, are reacted to assemble the final molecule . A three-stage sequence has been developed for the synthesis of the first key amine hydrate intermediate .

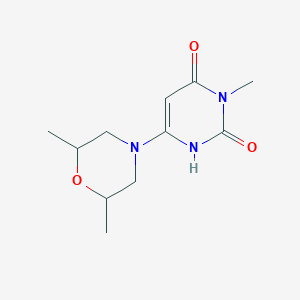

Molecular Structure Analysis

The molecular structure of “2-Methyl-1,4,5,6-tetrahydroimidazo4,5-dbenzazepine” is complex and involves a tetrahydro-1-benzazepine nucleus . This nucleus is a key component of the compound’s structure and is crucial to its function .

Chemical Reactions Analysis

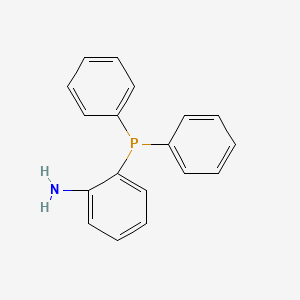

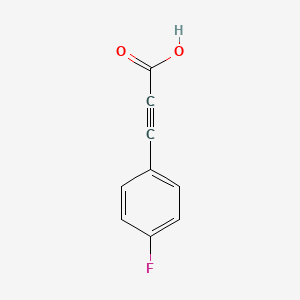

The chemical reactions involved in the synthesis of “2-Methyl-1,4,5,6-tetrahydroimidazo4,5-dbenzazepine” are complex and involve multiple stages . These reactions revolve around the acylation of an unprotected amino benzoic acid and subsequent high-yield telescoped processes for the synthesis of 4-[(biphenyl-2-ylcarbonyl)amino]benzoic acid .

科学的研究の応用

Cardiovascular Therapeutics

Compounds with the tetrahydrobenzo[b]azepine scaffold, such as 2-Methyl-1,4,5,6-tetrahydrobenzo[b]imidazo[4,5-d]azepine , have been found in medications for treating cardiovascular diseases .

Antitubercular Agents

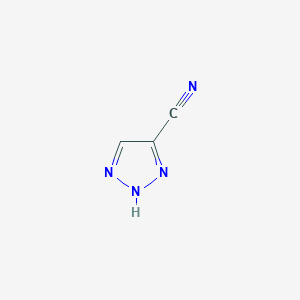

Imidazole-containing compounds have been synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis , suggesting potential use in tuberculosis treatment .

Stress Response in Halophilic Organisms

The compound’s structural analogs have been studied for their role in supporting halophilic organisms like Halomonas species under stressful conditions such as high salinity .

Antitumor Activity

Some analogs of this compound have shown significant antitumor activity against human cell lines with high expression of EGFR, indicating potential in cancer therapy .

Synthesis of AVP Antagonists

2-Methyl-1,4,5,6-tetrahydroimidazo: 4,5-dbenzazepine has been used as a key intermediate in the synthesis of Conivaptan Hydrochloride , an AVP antagonist .

Bioactive Molecule Synthesis

This compound is often utilized as an important intermediate for synthesizing bioactive molecules such as drugs and hormones .

作用機序

Target of Action

It is known that imidazole-containing compounds, which include this compound, have a broad range of biological properties and can interact with various targets .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological properties .

Pharmacokinetics

It is known that this compound is an impurity of conivaptan , which is used in the treatment of congestive heart failures .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities .

特性

IUPAC Name |

2-methyl-3,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-8-14-11-6-7-13-10-5-3-2-4-9(10)12(11)15-8/h2-5,13H,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNIZYMESYDMBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)CCNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462980 | |

| Record name | 2-Methyl-3,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

318237-73-9 | |

| Record name | 2-Methyl-3,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine in pharmaceutical synthesis?

A1: 2-Methyl-1,4,5,6-tetrahydroimidazo[4,5-d][1]benzazepine is a crucial building block in the multi-kilogram synthesis of conivaptan hydrochloride []. This compound represents a key intermediate that, when coupled with 4-[(biphenyl-2-ylcarbonyl)amino]benzoic acid, enables the efficient assembly of conivaptan hydrochloride []. The development of a scalable and efficient synthesis for this intermediate was crucial to improving the overall production of conivaptan hydrochloride.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1-carbamothioyl-3-methyl-5-oxo-4H-pyrazol-4-yl)azo]benzoic acid](/img/structure/B1366296.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-chlorobenzoate](/img/structure/B1366298.png)

![4,4'-[9H-fluorene-9,9-diylbis(benzene-4,1-diylimino)]bis(4-oxobutanoic acid)](/img/structure/B1366305.png)

![1-Hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1366313.png)